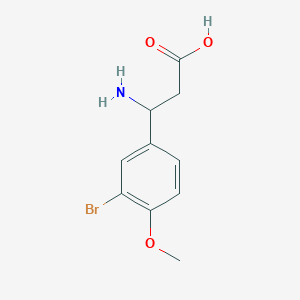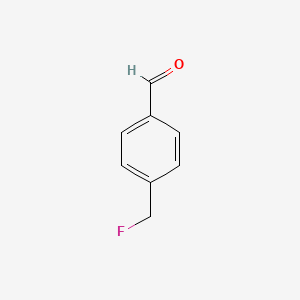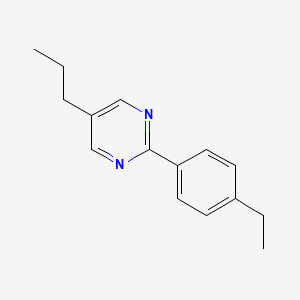
2-(4-Ethylphenyl)-5-propylpyrimidine
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., an alkaloid, a steroid, etc.) and its natural sources or synthetic methods of production.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. This includes the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It also involves looking at its chemical properties, like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.科学的研究の応用
Antiviral Applications
One significant application of related pyrimidine derivatives is in the development of antiviral agents. Studies have shown that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. For example, derivatives with specific substitutions have shown potent antiretroviral activity comparable to reference drugs, highlighting their potential in treating diseases caused by retroviruses (Hocková et al., 2003).
Synthetic and Structural Applications
Novel synthetic pathways have been explored to create unique pyrimidine derivatives under specific conditions, such as microwave irradiation and solvent-free conditions, leading to the formation of novel pyrimido[1,2-a]pyrimidines. These methods provide efficient routes to synthesize complex structures with potential pharmaceutical applications (Eynde et al., 2001).
Biological Activities
Related pyrimidine compounds have been synthesized and evaluated for various biological activities, including antibacterial and anticancer properties. For instance, chalcones, pyrazolines, and aminopyrimidines have been studied for their antibacterial activity against different strains, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Solankee et al., 2009). Moreover, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and their cytotoxic activity against various cancer cell lines has been explored, further emphasizing the potential of pyrimidine derivatives in cancer research (Stolarczyk et al., 2018).
Polyimide Applications
In the field of materials science, derivatives of pyrimidine, such as 2-(4-aminophenyl)-5-aminopyrimidine, have been used to synthesize novel homo- and copolyimides, demonstrating excellent thermal stability and mechanical properties. These materials are of interest for their potential applications in high-performance plastics and coatings (Xia et al., 2006).
Safety And Hazards
Researchers look at the compound’s toxicity, flammability, and environmental impact. They also study how to handle and store the compound safely.
将来の方向性
This involves proposing further research that could be done on the compound. This could include studying its potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information. Please note that the availability of information can vary depending on how much research has been done on the particular compound.
特性
IUPAC Name |
2-(4-ethylphenyl)-5-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-5-13-10-16-15(17-11-13)14-8-6-12(4-2)7-9-14/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEYOSFUJVDPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561376 | |
| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-5-propylpyrimidine | |
CAS RN |
98495-11-5 | |
| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



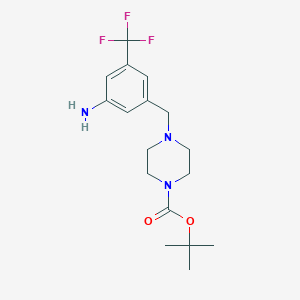
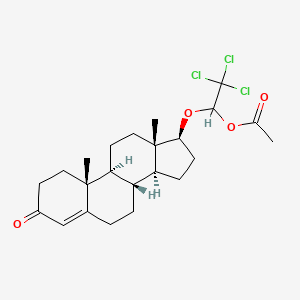
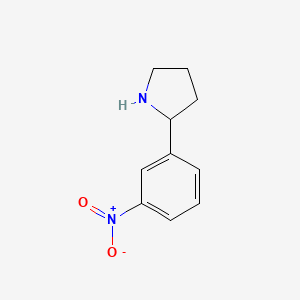
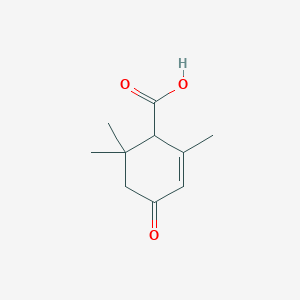
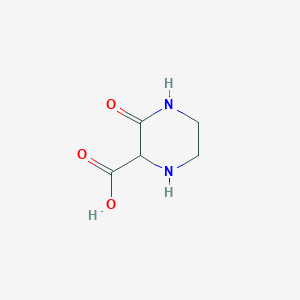
![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
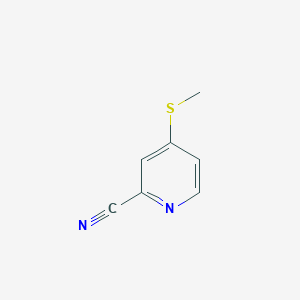
![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)
![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)
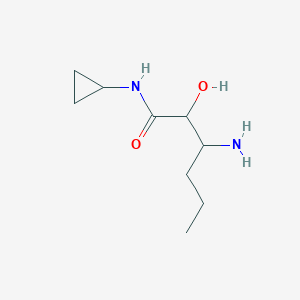
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)
![2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL](/img/no-structure.png)
